1-(4-氯-苯磺酰基)-环戊烷-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

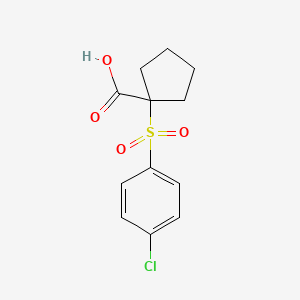

The compound “1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic acid” is a complex organic molecule that contains a cyclopentane ring (a five-membered carbon ring), a carboxylic acid group (-COOH), and a 4-chloro-benzenesulfonyl group. The latter is a derivative of benzenesulfonyl chloride, where one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, the synthesis of similar compounds often involves the reaction of a benzene derivative with chlorosulfonic acid to produce a benzenesulfonyl chloride . This could then potentially react with a cyclopentane carboxylic acid to form the final product .Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of the cyclopentane ring, the benzenesulfonyl group, and the carboxylic acid group .Chemical Reactions Analysis

Benzenesulfonyl chloride, a component of this compound, is known to undergo a variety of reactions, including forming sulfonamides, sulfonyl chloride, and esters . The specific reactions that “1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic acid” would undergo would depend on the specific conditions and reagents present .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the polar carboxylic acid group and the aromatic benzenesulfonyl group. For example, benzenesulfonyl chloride is known to be a colorless viscous oil that is soluble in organic solvents .科学研究应用

羧酸官能团的等排体

1-(4-氯-苯磺酰基)-环戊烷-羧酸及其衍生物突出了环戊烷-1,3-二酮部分作为羧酸官能团的一种新型等排体的多功能性。这种结构修饰在血栓烷 A2 前列腺素受体拮抗剂的设计中得到了证明。环戊烷-1,3-二酮单元有效地取代了羧酸官能团,提供了强酸性、可调节亲脂性和结构多功能性的混合,使其成为羧酸等排体色谱中的有价值的补充 (Ballatore 等人,2011 年).

碳酸酐酶抑制剂

氯代苯磺酰胺骨架已被用于合成有效的碳酸酐酶抑制剂。这些化合物衍生自涉及 4-氯-3-磺酰基苯甲酸的反应,对碳酸酐酶同工酶 CA I、II 和 IV 表现出强烈的抑制作用。这些酶在眼内的房水分泌中至关重要,表明这些衍生物作为局部作用的抗青光瘤剂的潜力,与临床使用的药物相比,它们显示出增强的亲和力和延长的作用 (Mincione 等人,2001 年).

氧化机理和选择性

氯铂盐在选择性氧化烃类化合物中的应用,包括与 1-(4-氯-苯磺酰基)-环戊烷-羧酸的磺酰胺骨架相关的烃类化合物,展示了独特的选择性和机理。这个过程涉及逐步羟化为醇和醛,而没有进一步氧化为羧酸,突出了与 1-(4-氯-苯磺酰基)-环戊烷-羧酸相关的化合物在合成化学中官能化的独特反应性和潜力 (Labinger 等人,1993 年).

在中性条件下合成

在中性条件下三芳基铋烷对伯羧酸的选择性活化,其中 1-(4-氯-苯磺酰基)-环戊烷-羧酸可能属于此范围,允许合成酰胺和酯。这种方法展示了合成方法的重大进步,提供了一种温和且通用的方法,用于在各种化合物中形成关键官能团 (Ogawa 等人,1994 年).

作用机制

The mechanism of action would depend on the specific reaction being considered. For example, in the case of the reaction of benzenesulfonyl chloride with an amine to form a sulfonamide, the mechanism would likely involve nucleophilic attack by the amine on the sulfur atom of the sulfonyl chloride, followed by elimination of chloride .

安全和危害

未来方向

属性

IUPAC Name |

1-(4-chlorophenyl)sulfonylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO4S/c13-9-3-5-10(6-4-9)18(16,17)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVFIGUUIPQNZBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-allyl-4-(1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2985074.png)

![2-acetyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione](/img/structure/B2985080.png)

![N-(furan-2-ylmethyl)-4-[(2-{[(4-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B2985082.png)

![2-(pyrazine-2-carboxamido)-N-(thiophen-2-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2985083.png)

![tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2985085.png)

![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-fluorophenyl)acetamide](/img/structure/B2985086.png)

![6-{[Cyclopropyl(methyl)amino]methyl}-1,3-benzothiazol-2-amine](/img/structure/B2985087.png)

![(5-chlorothiophen-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2985092.png)

![N-(3,5-dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2985095.png)